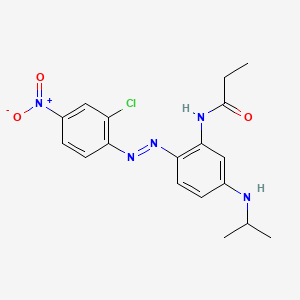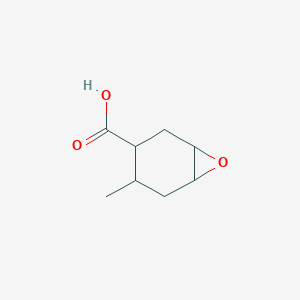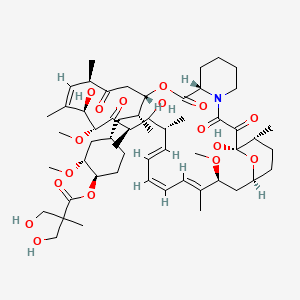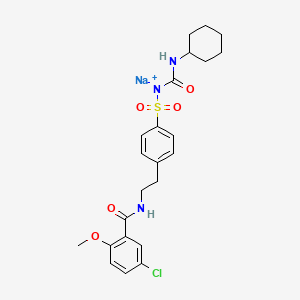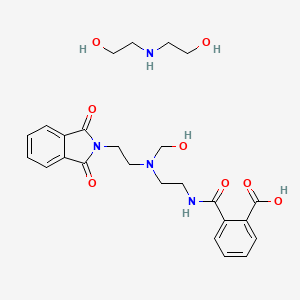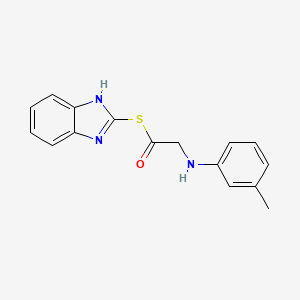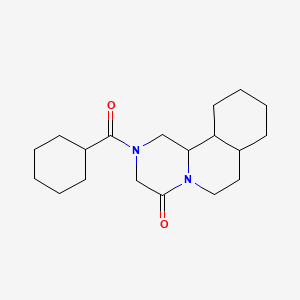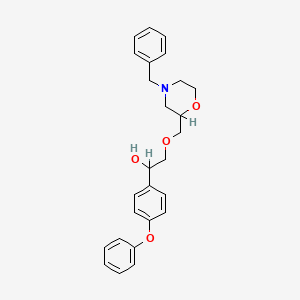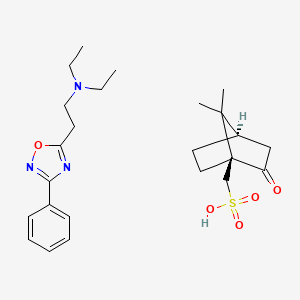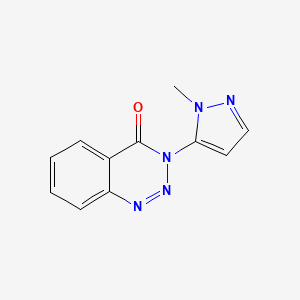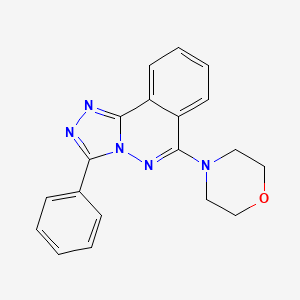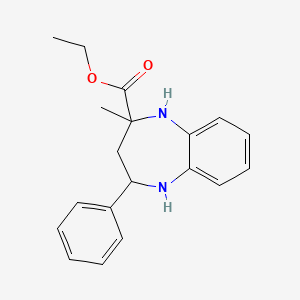
Ethyl 2,3,4,5,-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzodiazepine ring. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives and related compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of anxiety and other neurological disorders.
作用机制
The mechanism of action of Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Ethyl 2,3,4,5-tetrahydro-2-methyl-4-phenyl-1H-1,5-benzodiazepine-2-carboxylate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
属性
CAS 编号 |
87918-91-0 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
ethyl 4-methyl-2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-3-23-18(22)19(2)13-17(14-9-5-4-6-10-14)20-15-11-7-8-12-16(15)21-19/h4-12,17,20-21H,3,13H2,1-2H3 |
InChI 键 |
DIUVBXJWPFHZQJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC(NC2=CC=CC=C2N1)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


